molecular formula C9H9Cl2NO B1605986 2-chloro-N-(2-chlorobenzyl)acetamide CAS No. 70289-13-3

2-chloro-N-(2-chlorobenzyl)acetamide

Cat. No. B1605986
CAS RN: 70289-13-3
M. Wt: 218.08 g/mol
InChI Key: VBEJPDDXBGNGEA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chlorobenzyl)acetamide (2-CNA) is an organic compound with the molecular formula C8H8Cl2N2O. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. 2-CNA is a chlorinated derivative of the acetamide group of compounds and is used in a variety of applications in the scientific and industrial fields.

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-chloro-N-(2-chlorobenzyl)acetamide has potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical compounds. Its structure can be modified to create new molecules with desired biological activities, such as anticancer , anti-inflammatory, or antiviral properties. The compound’s reactivity with various functional groups makes it a valuable starting material for the development of novel therapeutic agents.

Agriculture

In the agricultural sector, compounds like 2-chloro-N-(2-chlorobenzyl)acetamide may be explored for their potential use as precursors to agrochemicals. While specific applications in agriculture are not well-documented for this compound, related chloroacetamides have been used as herbicides and growth regulators . Further research could uncover new uses in crop protection or yield enhancement.

Industrial Applications

The industrial applications of 2-chloro-N-(2-chlorobenzyl)acetamide could include its use as an intermediate in the synthesis of more complex chemicals. It might be utilized in the production of dyes, resins, or other polymers where its chlorinated aromatic structure could impart specific characteristics to the end products .

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the safety data sheets of chemicals like 2-chloro-N-(2-chlorobenzyl)acetamide often contain information on their environmental impact. This compound could be studied for its effects on aquatic ecosystems or its biodegradability, contributing to environmental risk assessments .

Biotechnology

In biotechnology, 2-chloro-N-(2-chlorobenzyl)acetamide could be used in the study of enzyme-substrate interactions or as a building block for bioconjugation with proteins and antibodies. Its chemical properties might allow it to link to biomolecules, facilitating the development of diagnostic tools or targeted therapies .

Material Science

Research in material science could leverage 2-chloro-N-(2-chlorobenzyl)acetamide for the development of new materials with specific properties. Its incorporation into polymers or coatings could result in materials with enhanced durability, resistance to degradation, or other desirable features .

properties

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEJPDDXBGNGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220528
Record name Acetamide, 2-chloro-N-(o-chlorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chlorobenzyl)acetamide

CAS RN

70289-13-3
Record name 2-Chloro-N-[(2-chlorophenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70289-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(o-chlorobenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(o-chlorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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